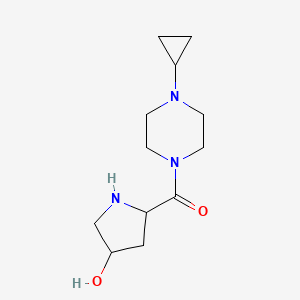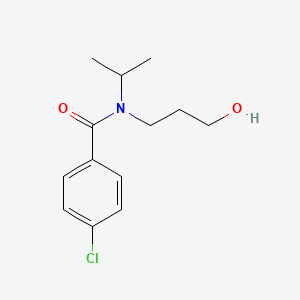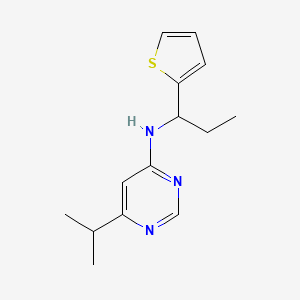
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, commonly known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA is a synthetic compound that was first discovered in the late 1990s and has since been extensively studied for its anti-tumor properties.
Mécanisme D'action
DMXAA works by activating the innate immune system, specifically the production of interferon-alpha and tumor necrosis factor-alpha. These cytokines then lead to the destruction of tumor blood vessels, resulting in tumor cell death. DMXAA has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It can induce fever, activate the immune system, and cause the release of cytokines. DMXAA has also been shown to increase the expression of genes involved in the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is its potent anti-tumor activity. It has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for cancer therapy. However, one limitation of DMXAA is its toxicity. It can cause severe side effects, including fever, hypotension, and liver toxicity, making it difficult to use in clinical trials.
Orientations Futures
There are several future directions for DMXAA research. One area of interest is the development of new formulations that can reduce the toxicity of DMXAA. Another area of interest is the identification of biomarkers that can predict which patients will respond to DMXAA therapy. Finally, there is interest in combining DMXAA with other anti-cancer agents to enhance its efficacy.
Méthodes De Synthèse
DMXAA is synthesized by reacting 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form 2,6-dimethylphenylhydrazone. This is then reacted with methyl chloroformate to form the corresponding carboxylic acid. Finally, the carboxylic acid is reacted with thionyl chloride to form the final product, DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied as an anti-cancer agent in preclinical studies. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-11(2)14(10)16-15(19)12-7-8-13(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMPDOWOFVXKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


